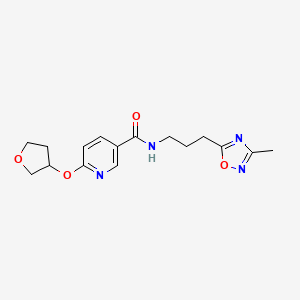

Ethyl 5-(3-(dimethylamino)-2-hydroxypropoxy)-2-phenylbenzofuran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl-5-[3-(Dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylat ist eine komplexe organische Verbindung, die zur Klasse der Benzofuran-Derivate gehört. . Diese spezielle Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Benzofuranring, eine Phenylgruppe und eine Dimethylamino-Hydroxypropoxy-Seitenkette umfasst.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-5-[3-(Dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylat umfasst typischerweise mehrere Schritte. Ein gängiges Verfahren beinhaltet die Reaktion von 2-Phenylbenzofuran-3-carbonsäure mit Ethylbromacetat in Gegenwart einer Base wie Natriumcarbonat, um das Ester-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter basischen Bedingungen mit 3-(Dimethylamino)-2-hydroxypropyl-bromid umgesetzt, um das Endprodukt zu ergeben .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungstechniken wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ethyl-5-[3-(Dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.

Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol umwandeln.

Substitution: Die Dimethylaminogruppe kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nucleophile wie Amine oder Thiole können in Substitutionsreaktionen verwendet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Benzofuran-3-carbonsäurederivate ergeben, während die Reduktion Benzofuran-3-methanol-Derivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Ethyl-5-[3-(Dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Die biologische Aktivität der Verbindung macht sie zu einem Kandidaten für die Untersuchung von Enzym-Wechselwirkungen und Rezeptorbindungen.

Medizin: Potenzielle therapeutische Anwendungen umfassen die Verwendung als entzündungshemmendes oder Antikrebsmittel.

Industrie: Es kann bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften verwendet werden.

Wirkmechanismus

Der Wirkungsmechanismus von Ethyl-5-[3-(Dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Dimethylaminogruppe kann mit Rezeptoren oder Enzymen interagieren und deren Aktivität modulieren. Die Benzofuranringstruktur ermöglicht die Bindung an verschiedene biologische Zielstrukturen, was möglicherweise zu therapeutischen Wirkungen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Ethyl-5-(3-Dimethylamino)acryloyl-4-methyl-2-phenylamino-thiophen-3-carboxylat: Diese Verbindung teilt eine ähnliche Struktur, enthält jedoch einen Thiophenring anstelle eines Benzofuranrings.

Benzofuran-Derivate: Andere Benzofuran-Derivate mit verschiedenen Substituenten können ähnliche biologische Aktivitäten aufweisen.

Einzigartigkeit

Ethyl-5-[3-(Dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Das Vorhandensein sowohl des Benzofuranrings als auch der Dimethylamino-Hydroxypropoxy-Seitenkette ermöglicht vielseitige Wechselwirkungen mit verschiedenen molekularen Zielstrukturen, was es zu einer wertvollen Verbindung für die Forschung und potenzielle therapeutische Anwendungen macht.

Eigenschaften

IUPAC Name |

ethyl 5-[3-(dimethylamino)-2-hydroxypropoxy]-2-phenyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO5/c1-4-26-22(25)20-18-12-17(27-14-16(24)13-23(2)3)10-11-19(18)28-21(20)15-8-6-5-7-9-15/h5-12,16,24H,4,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJLYTSUDDPXUPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(CN(C)C)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2938933.png)

![3-Methoxy-4-[2-(2-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B2938936.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2938937.png)

![N-(4-methylbenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2938940.png)

![Methyl 4-(2-(3-(dimethylamino)propyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2938943.png)

![1-[(6-Chloro-4-phenylquinazolin-2-yl)amino]-3-methylthiourea](/img/structure/B2938948.png)

![N-(4-acetylphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2938952.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2938954.png)

![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)